![molecular formula C18H21NO2S B2809842 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylbenzamide CAS No. 1448043-25-1](/img/structure/B2809842.png)
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylbenzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the indazole-3-carboxamide family of synthetic cannabinoids and has been identified as an emerging drug of abuse.
Scientific Research Applications
- Application : N-[2-Hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylbenzamide can serve as a precursor for the synthesis of 4-hydroxy-2-pyrones. These pyrones have been actively studied for their biosynthetic pathways and used in biotechnological approaches to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
- Application : N-[2-Hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylbenzamide has been investigated for its nonlinear refractive index, which indicates self-defocusing optical nonlinearity. This property makes it a promising candidate for developing efficient photonic and optical power-limiting devices .
- Application : Ethyl 2-hydroxy-4-methylpentanoate, a derivative of our compound, enhances fruity character perception in wine. Sensory analysis has demonstrated its synergistic effect on fruity aromas .
- Application : Researchers have explored direct preparation techniques, including Claisen condensation of substituted acetoacetic ester using strong bases. These methods enable the construction of tricarbonyl compounds, a key step in the synthesis of 4-hydroxy-2-pyrones .
Biorenewable Molecules and Organic Synthesis
Optical Nonlinearity and Photonic Devices
Organoleptic Impact in Wine Aromas
Synthetic Methods and Cyclization Reactions
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-12-4-5-13(2)16(10-12)18(21)19-11-17(20)14-6-8-15(22-3)9-7-14/h4-10,17,20H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVONQBMHVFKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.